2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide” is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . It’s a part of a set of building blocks synthesized in a cost-efficient manner . The possibility of introducing different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown .
Synthesis Analysis
The synthesis of such compounds involves the use of NH-pyrazole carbonic acids as a key intermediate of the process . The 1,3-dipolar cycloaddition of diazolactams to the C≡С bond produces the unstable spiro-3H-pyrazoles which then under the reaction conditions undergo intramolecular [1,5]-sigmatropic rearrangement to form 4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of this compound is based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the 1,3-dipolar cycloaddition of diazolactams to the C≡С bond . This reaction produces unstable spiro-3H-pyrazoles which then undergo intramolecular [1,5]-sigmatropic rearrangement to form the final product .科学的研究の応用
- Application : Research has explored this compound as a RIP1 kinase inhibitor. Specifically, it has been investigated for its potential to suppress necroptotic cell death in both mouse and human cells .
- Application : The 4,5,6,7-tetrahydropyrazolo [1,5-a]pyrazine-2-carboxylic acid scaffold has been studied for its immunomodulatory effects. Researchers have identified potential agents for treating autoimmune diseases using derivatives of this compound .
- Application : Researchers have explored the pharmacokinetic profiles of this compound to assess its suitability for oral administration and systemic distribution .
RIP1 Kinase Inhibition
Autoimmune Disease Treatment
Pharmacokinetic Profiling
Structural Optimization
将来の方向性
The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine as a bifunctional scaffold are discussed . The utilization of building blocks obtained for different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups, is demonstrated .
作用機序
Target of Action
Similar compounds have been found to target the hepatitis b virus (hbv) core protein . This protein plays a crucial role in the viral life cycle, making it an attractive target for potential antiviral therapies .
Mode of Action
It’s known that similar compounds can effectively inhibit a wide range of nucleoside-resistant hbv mutants . This suggests that the compound might interact with its target in a way that disrupts the normal function of the HBV core protein, thereby inhibiting the virus’s ability to replicate.
Pharmacokinetics
A lead compound in the same series was found to inhibit hbv dna viral load when administered orally in an hbv aav mouse model . This suggests that the compound may have good oral bioavailability.
特性
IUPAC Name |
2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)imidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c18-11-13-4-6-16(11)12(19)14-7-9-8-15-17-5-2-1-3-10(9)17/h8H,1-7H2,(H,13,18)(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAIDXSDHULXAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)N3CCNC3=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。